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For Researchers, Scientists, and Drug Development Professionals

Darunavir, a potent protease inhibitor, is a cornerstone of antiretroviral therapy for HIV-1

infection. Its efficacy is intrinsically linked to its metabolic profile, which is characterized by

extensive biotransformation primarily mediated by the cytochrome P450 system. This technical

guide provides a comprehensive literature review of Darunavir's metabolites, detailing the

quantitative data, experimental protocols for their analysis, and the intricate metabolic

pathways involved.

Executive Summary
Darunavir undergoes significant metabolism, primarily in the liver, by the CYP3A4 isozyme.[1]

[2][3][4][5] This process is significantly altered by the co-administration of a pharmacokinetic

booster, typically ritonavir, which is a potent inhibitor of CYP3A4.[1][2][3] The boosting agent

dramatically increases the plasma concentration and half-life of Darunavir, a critical factor for its

therapeutic success.[1] The primary metabolic pathways for Darunavir include carbamate

hydrolysis, aliphatic and aromatic hydroxylation, and to a lesser extent, glucuronidation.[6] The

resulting metabolites are predominantly excreted in the feces.[1][6]
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The excretion of Darunavir and its metabolites has been quantified in human studies,

highlighting the profound impact of ritonavir boosting on its metabolic clearance. The following

tables summarize the key quantitative data on the excretion of Darunavir and its metabolites.

Table 1: Excretion of Radioactivity Following a Single Oral Dose of [¹⁴C]Darunavir (400 mg) in

Healthy Male Subjects[6]

Excretion Route
Unboosted Darunavir (% of
Administered Dose)

Ritonavir-Boosted
Darunavir (% of
Administered Dose)

Feces 81.7 79.5

Urine 12.2 13.9

Total Recovery 93.9 93.4

Table 2: Excretion of Unchanged Darunavir Following a Single Oral Dose of [¹⁴C]Darunavir

(400 mg) in Healthy Male Subjects[6]

Excretion Route
Unboosted Darunavir (% of
Administered Dose)

Ritonavir-Boosted
Darunavir (% of
Administered Dose)

Feces 6.8 41.1

Urine 1.2 7.7

Total Unchanged 8.0 48.8

Metabolic Pathways of Darunavir
Darunavir is metabolized into three primary and three minor oxidative metabolites.[7] The major

biotransformation pathways are:

Carbamate Hydrolysis: This pathway leads to the formation of the M19 metabolite.

Aliphatic Hydroxylation: Hydroxylation of the isobutyl group results in the M23 metabolite.
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Aromatic Hydroxylation: Hydroxylation of the aniline ring produces the M29 metabolite.

Minor pathways include alicyclic hydroxylation (leading to M27 and M28) and another distinct

pathway resulting in M6.[7] In the presence of ritonavir, the pathways of carbamate hydrolysis

and aliphatic and aromatic hydroxylation are significantly inhibited.[6] Conversely, the formation

of glucuronide metabolites is markedly increased, although it remains a minor pathway overall.

[6]
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Caption: Metabolic pathways of Darunavir.[6][7]

Experimental Protocols
The identification and quantification of Darunavir and its metabolites are predominantly

achieved through High-Performance Liquid Chromatography (HPLC) coupled with Mass

Spectrometry (MS).

Sample Preparation: Liquid-Liquid Extraction for Plasma
Samples[8]
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Aliquoting: Transfer a 0.5 mL aliquot of plasma sample into a 10.0 mL polypropylene

centrifuge tube.

Spiking: Add an internal standard to the plasma sample.

Extraction: Perform liquid-liquid extraction using an appropriate organic solvent.

Centrifugation: Centrifuge the mixture to separate the organic and aqueous layers.

Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a

stream of nitrogen.

Reconstitution: Reconstitute the residue in the mobile phase for injection into the HPLC

system.

HPLC-MS/MS Analysis of Darunavir and Metabolites
Chromatographic Separation:

Column: A C8 or C18 reverse-phase column is typically used.[8]

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g.,

ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol) is

employed.[8][9]

Flow Rate: A typical flow rate is between 0.7 and 1.0 mL/min.[9]

Detection: UV detection can be used, with a wavelength of approximately 266 nm.[8] For

more sensitive and specific detection, tandem mass spectrometry (MS/MS) is utilized.

Mass Spectrometry Detection:

Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used for

Darunavir and its oxidative metabolites.

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are

monitored for the quantitative analysis of Darunavir and each metabolite.
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Caption: General workflow for Darunavir metabolite analysis.[10][8][9]

Conclusion
The metabolism of Darunavir is a well-defined process dominated by CYP3A4-mediated

oxidation. The co-administration of ritonavir is crucial for its clinical efficacy, as it significantly

inhibits this metabolism, leading to higher and more sustained plasma concentrations of the

parent drug. The primary metabolites result from hydrolysis and hydroxylation reactions. The

analytical methods for the quantification of Darunavir and its metabolites are robust, relying on

the sensitivity and specificity of LC-MS/MS. A thorough understanding of these metabolic

pathways and the analytical techniques for their characterization is essential for the continued

development and optimization of Darunavir-based therapies and for the management of

potential drug-drug interactions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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